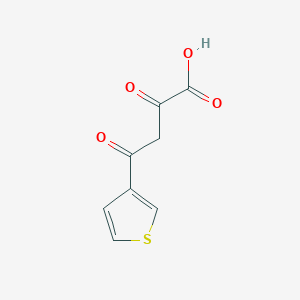

2,4-Dioxo-4-(3-thienyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

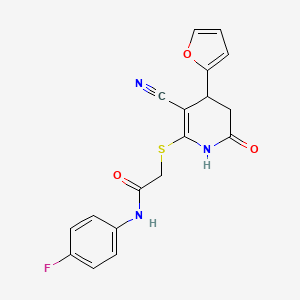

2,4-Dioxo-4-(3-thienyl)butanoic acid, also known as 4-oxo-4-(2-thienyl)butanoic acid, is a chemical compound with the molecular formula C8H8O3S . It has a molecular weight of 184.21 g/mol . This compound belongs to the class of organic compounds known as heteroaromatic compounds .

Synthesis Analysis

A series of tri- and diorganotin(IV) derivatives of 4-(2-thienyl)butyric acid have been synthesized by the reaction of ligand acid with tri- and diorganotin salts in 1:1 and 2:1 molar ratios, respectively . The synthesized compounds have been confirmed by CHNS elemental analyses, FTIR, multinuclear NMR (1H and 13C) spectroscopy, and X-ray diffraction studies .Molecular Structure Analysis

The molecular structure of 2,4-Dioxo-4-(3-thienyl)butanoic acid can be represented by the SMILES notation: C1=CSC(=C1)C(=O)CCC(=O)O . NMR data reveal a 5-coordinate geometry for the triorganotin(IV) derivatives, while 6-coordinate for the diorganotin(IV) derivatives .Scientific Research Applications

Pharmaceutical Development

2,4-Dioxo-4-(thiophen-3-yl)butanoic acid is utilized in the development of pharmaceutical compounds due to its unique structural properties. Its thiophene ring can interact with various biological targets, making it a valuable scaffold in drug design. Researchers explore its potential in creating new medications for treating diseases such as cancer, diabetes, and inflammatory disorders .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactive sites allow for the construction of complex molecules through various chemical reactions, including condensation, cyclization, and substitution. This makes it an essential building block in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .

Material Science

In material science, 2,4-Dioxo-4-(thiophen-3-yl)butanoic acid is investigated for its potential in creating novel materials with unique electronic properties. Its incorporation into polymers and other materials can enhance conductivity and stability, making it useful in the development of organic semiconductors and conductive polymers .

Catalysis

The compound is also studied for its catalytic properties. It can act as a ligand in metal-catalyzed reactions, facilitating various transformations in organic chemistry. This application is particularly valuable in the development of more efficient and selective catalytic processes, which are crucial for industrial chemical production .

Biological Research

In biological research, 2,4-Dioxo-4-(thiophen-3-yl)butanoic acid is used as a probe to study enzyme interactions and metabolic pathways. Its structure allows it to mimic natural substrates or inhibitors, providing insights into enzyme mechanisms and aiding in the discovery of new therapeutic targets.

Environmental Chemistry

The compound is explored for its potential in environmental chemistry, particularly in the detection and remediation of pollutants. Its ability to form stable complexes with heavy metals and other contaminants makes it useful in developing sensors and materials for environmental monitoring and cleanup.

These applications highlight the versatility and importance of 2,4-Dioxo-4-(thiophen-3-yl)butanoic acid in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!

Sigma-Aldrich ChemicalBook ECHEMI Smolecule Baidu Baike : Sigma-Aldrich

Safety and Hazards

properties

IUPAC Name |

2,4-dioxo-4-thiophen-3-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4S/c9-6(3-7(10)8(11)12)5-1-2-13-4-5/h1-2,4H,3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDKWSCYRNCHSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)CC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dioxo-4-(thiophen-3-yl)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2534899.png)

![N-[4-[(4-Methylpiperidin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2534900.png)

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2534905.png)

![1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2534906.png)

![1-((4-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2534907.png)

![2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2534912.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2534917.png)

![N1-(3-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2534920.png)